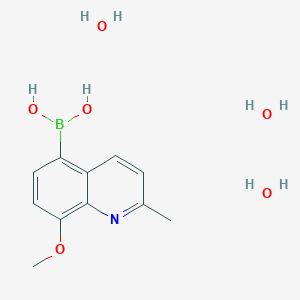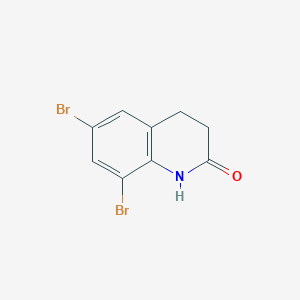![molecular formula C12H16F2N2O B1423316 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine CAS No. 1282711-39-0](/img/structure/B1423316.png)
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine
Overview
Description
“1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1282711-39-0 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)phenyl]-3-piperidinylamine .
Molecular Structure Analysis
The InChI code for “1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine” is 1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental measurements.Scientific Research Applications
Synthesis and Medicinal Chemistry
Intermediate in Medicinal Synthesis : A study highlighted the use of similar piperidine compounds as intermediates in synthesizing medications, such as Repaglinide for diabetes treatment (H. Liu, D. Huang, Yue Zhang, 2011).
Antibacterial Activity : Certain piperidine derivatives have been synthesized and evaluated for antibacterial properties. This suggests potential applications of similar compounds in developing antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Photophysical Properties
- Fluorophore Analogues : Research on 8-(p-substituted)phenyl analogues of BODIPY, a known fluorophore, indicates the photophysical properties of such compounds. The study included tertiary amine variants, which are structurally related to the compound (W. Qin, Mukulesh Baruah, M. van der Auweraer, et al., 2005).
Reaction Kinetics and Mechanisms
- Aminolysis of Thionocarbonates : A study examining the kinetics of aminolysis reactions involving secondary alicyclic amines, like piperidine, provides insight into the chemical behavior of similar compounds (E. Castro, C. Saavedra, José G. Santos, et al., 1999).
Therapeutic Applications
Anti-inflammatory Derivatives : Piperidine derivatives have been explored for their potential in treating asthma and allergic rhinitis, showcasing the therapeutic versatility of such compounds (Expert Opinion on Therapeutic Patents, 2002).
Urokinase Receptor Targeting : In a study targeting the urokinase receptor, certain piperidine analogs were synthesized and evaluated for their effect on breast tumor metastasis. This highlights the potential use of similar compounds in cancer research (F. Wang, Jing Li, A. Sinn, et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335 , which refer to potential harm if swallowed, skin irritation, eye irritation, harm if inhaled, and respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEVMUDJQHFOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



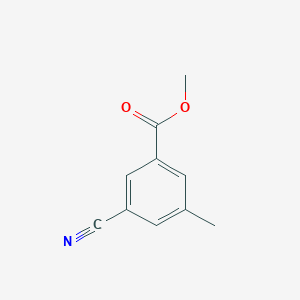
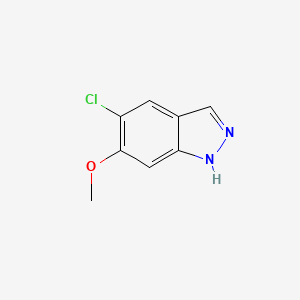
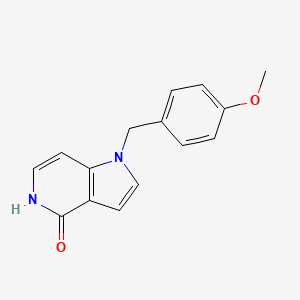

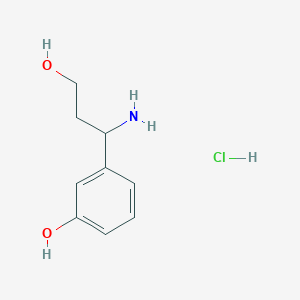

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)
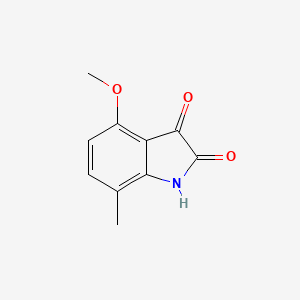
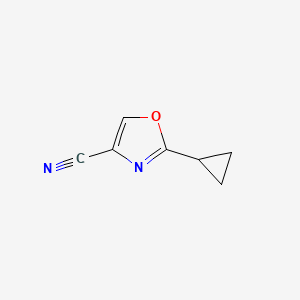

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
